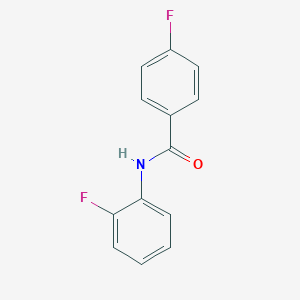

4-fluoro-N-(2-fluorophenyl)benzamide

Descripción general

Aplicaciones Científicas De Investigación

Morphological and Structural Analysis : 4-fluoro-N-(2-fluorophenyl)benzamide shows dimorphic behavior and has been analyzed for its morphology and crystal structure. This includes X-ray single-crystal structure analysis, differential thermal analysis, and second harmonic generation measurements. The study found that strong N-H···O hydrogen bonds and weak C-H···F interactions are responsible for the observed symmetry, steering the molecules to pack in noncentric environments (Chopra & Row, 2005).

Neurological Applications : A derivative of 4-fluoro-N-(2-fluorophenyl)benzamide, specifically designed as a serotonin 1A receptor imaging probe, was used in positron emission tomography (PET) studies. This research provided insights into the quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control subjects (Kepe et al., 2006).

Concomitant Polymorphism : The occurrence of concomitant polymorphism in related molecules has been studied, indicating the impact of disorder in crystal structures. This research helps in understanding the molecular conformation and variations due to hydrogen bonds and weak interactions (Chopra & Row, 2008).

Vibrational Spectroscopic Studies : Fourier transform infrared (FT-IR) and FT-Raman spectra of a related molecule, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, were recorded and analyzed, offering insights into the vibrational wavenumbers and the impact on molecular bonds (Ushakumari et al., 2008).

Synthesis and Characterization : Research on the synthesis and characterization of derivatives of 4-fluoro-N-(2-fluorophenyl)benzamide, such as (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, has been conducted. This includes analysis through IR, NMR spectroscopies, and MS spectrometry (Pancrazzi et al., 2017).

Pharmacological Potential : Research on 2-Phenylpyrroles, as analogues of substituted benzamides, explores their dopamine antagonistic activity and potential as antipsychotics. This includes the analysis of binding to dopamine receptors and the impact on pharmacological properties (Van Wijngaarden et al., 1987).

H-Bond Analysis with Organic Fluorine : The existence and nature of short H-bonds with organic fluorine in molecules like 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide have been reported. This study is crucial for understanding the stabilizing interaction energies and the strength of H-bonds in amides (Panini & Chopra, 2014).

Propiedades

IUPAC Name |

4-fluoro-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBDSFZDRBAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-fluorophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

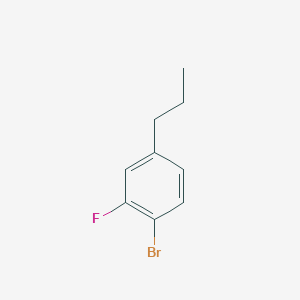

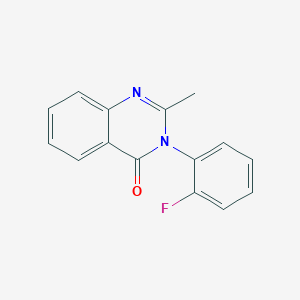

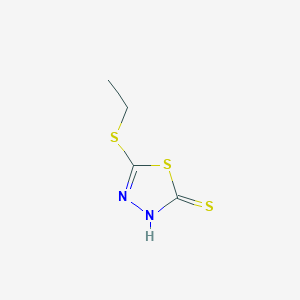

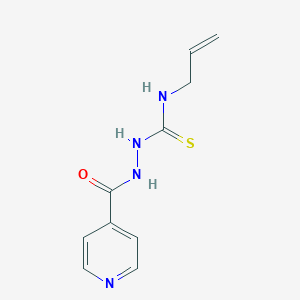

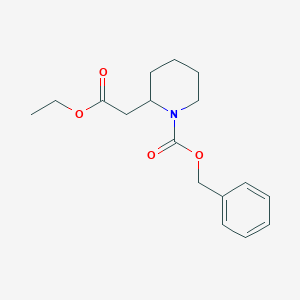

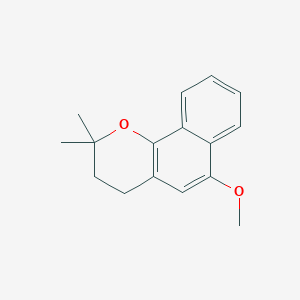

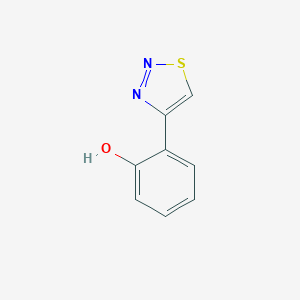

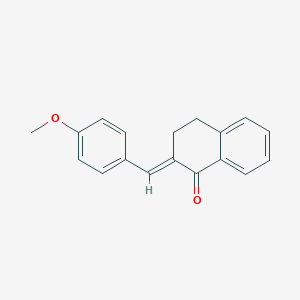

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)